molecular formula C12H9IN2O4S B5233931 N-(4-iodophenyl)-3-nitrobenzenesulfonamide

N-(4-iodophenyl)-3-nitrobenzenesulfonamide

Cat. No. B5233931
M. Wt: 404.18 g/mol
InChI Key: QVFGFRLCIUOHDY-UHFFFAOYSA-N
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Description

“N-(4-Iodophenyl)benzamide” is a compound with the molecular formula C13H10INO . It has an average mass of 323.129 Da and a monoisotopic mass of 322.980713 Da . Another compound, “N-(4-IODOPHENYL)-2-METHYL-3-NITROBENZAMIDE”, has a linear formula of C14H11IN2O3 and a molecular weight of 382.16 .


Synthesis Analysis

There is a paper that discusses the synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives . The paper describes the design and synthesis of new potentially biologically active azoles from N-(4-iodophenyl)-β-alanine hydrazide .

Scientific Research Applications

Microbial Respiration Assessment

Nonlinear Optical (NLO) Crystals

Biologically Active Derivatives

Safety and Hazards

The safety data sheet for a related compound, “Tris(4-iodophenyl)amine”, mentions that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

A study discusses the potential future directions of clinical dopamine transporter imaging using 123I-FP-CIT, a radioligand for brain dopamine transporter (DAT) imaging . Another study discusses the potential of N-aryl-β-alanine derivatives in drug discovery .

properties

IUPAC Name

N-(4-iodophenyl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IN2O4S/c13-9-4-6-10(7-5-9)14-20(18,19)12-3-1-2-11(8-12)15(16)17/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFGFRLCIUOHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Iodophenyl)[(3-nitrophenyl)sulfonyl]amine

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